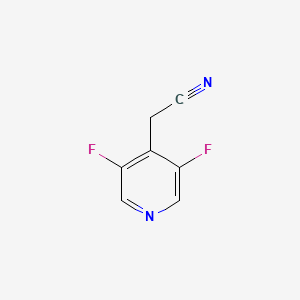

2-(3,5-Difluoropyridin-4-yl)acetonitrile

Description

Properties

Molecular Formula |

C7H4F2N2 |

|---|---|

Molecular Weight |

154.12 g/mol |

IUPAC Name |

2-(3,5-difluoropyridin-4-yl)acetonitrile |

InChI |

InChI=1S/C7H4F2N2/c8-6-3-11-4-7(9)5(6)1-2-10/h3-4H,1H2 |

InChI Key |

GDFHFWIOSRCWEX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C=N1)F)CC#N)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 3,5 Difluoropyridin 4 Yl Acetonitrile

Classical Synthetic Routes to 2-(3,5-Difluoropyridin-4-yl)acetonitrile

Traditional batch synthesis methods provide foundational and reliable pathways to this compound. These routes often involve nucleophilic substitution on activated pyridine (B92270) rings or the construction of the pyridine ring itself.

Nucleophilic Aromatic Substitution Approaches on Difluoropyridine Precursors

Nucleophilic aromatic substitution (SNAr) stands as the most direct and common method for synthesizing this compound. This approach relies on the high electrophilicity of the C-4 position in polyfluorinated pyridines, which is activated by the electron-withdrawing effects of the ring nitrogen and the fluorine atoms.

The reaction typically starts with a precursor like 3,4,5-trifluoropyridine (B1369452) or pentafluoropyridine (B1199360). nih.govmdpi.com The carbon atom at the 4-position (para) to the ring nitrogen is particularly susceptible to attack by nucleophiles. nih.gov The acetonitrile (B52724) moiety is introduced using the carbanion of acetonitrile (⁻CH₂CN), which is generated in situ by treating acetonitrile with a strong, non-nucleophilic base.

Key steps in this process include:

Deprotonation of Acetonitrile: A strong base, such as sodium hydride (NaH), potassium hexamethyldisilylamide (KHMDS), or lithium diisopropylamide (LDA), abstracts a proton from acetonitrile to form the highly nucleophilic cyanomethyl anion. orgsyn.org

Nucleophilic Attack: The generated anion attacks the electron-deficient C-4 position of the fluorinated pyridine ring.

Fluoride (B91410) Elimination: The reaction proceeds through an addition-elimination mechanism, resulting in the displacement of the fluoride ion at the C-4 position and the formation of the desired C-C bond. mdpi.com

Studies on the reaction of pentafluoropyridine with carbon nucleophiles like malononitrile (B47326) have demonstrated that this substitution occurs with high regioselectivity at the para-position, yielding the 4-substituted product in good yields. nih.gov A similar reactivity pattern is expected for the less sterically hindered acetonitrile anion.

| Component | Example | Role | Reference |

|---|---|---|---|

| Pyridine Precursor | 3,4,5-Trifluoropyridine or Pentafluoropyridine | Electrophile | nih.gov |

| Nucleophile Source | Acetonitrile | Forms the cyanomethyl anion | orgsyn.org |

| Base | KHMDS, NaH, LDA | Deprotonates acetonitrile | orgsyn.org |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Reaction medium | nih.govorgsyn.org |

Functionalization and Derivatization of Acetonitrile Building Blocks

This strategy focuses on preparing a reactive form of acetonitrile that can then be coupled with the difluoropyridine core. The core principle overlaps significantly with the SNAr approach but emphasizes the role of the acetonitrile component as a versatile building block in organic synthesis. Acetonitrile's methyl protons are weakly acidic (pKa ≈ 31.3 in DMSO) and can be removed by strong bases to create a potent carbon nucleophile. researchgate.net

This nucleophilic "acetonitrile building block" can then be used in various reactions. For the synthesis of the target compound, its most relevant application is in SNAr reactions with electron-deficient aromatic systems like polyfluoropyridines. orgsyn.org The process effectively functionalizes the acetonitrile unit by appending the 3,5-difluoropyridin-4-yl group to its methyl carbon.

Multistep Synthetic Sequences Involving Pyridine Ring Formation

While the direct functionalization of an existing pyridine ring is often more efficient, it is also possible to construct the this compound molecule through a multistep sequence where the pyridine ring is formed in a late stage of the synthesis. General methods for pyridine synthesis, such as the Hantzsch pyridine synthesis or others based on condensation reactions, could theoretically be adapted. baranlab.org

Modern and Sustainable Synthetic Strategies

Contemporary synthetic chemistry aims to improve upon classical methods by incorporating catalysis and process intensification technologies like flow chemistry to enhance efficiency, safety, and sustainability.

Catalytic Approaches (e.g., Transition Metal Catalysis, Organocatalysis)

Transition metal catalysis offers a powerful toolkit for the formation of C-C bonds. Reactions like Suzuki, Stille, or Negishi cross-couplings are standard methods for linking aromatic rings with other fragments. dcu.ie A hypothetical catalytic route to this compound could involve the cross-coupling of a 4-halo-3,5-difluoropyridine (where the halogen is bromine or iodine) with a metalated acetonitrile derivative, such as (cyanomethyl)zinc bromide, under palladium catalysis.

However, for this specific molecule, the C-F bond at the 4-position is already highly activated towards direct SNAr. nih.gov This intrinsic reactivity often makes a catalytic metal-based approach unnecessary and less atom-economical, as it would require pre-functionalization of both coupling partners. nih.gov

Photocatalysis represents another modern approach, where visible light can be used to generate radical intermediates for C-C bond formation. nih.govresearchgate.net A potential photocatalytic pathway could involve the generation of a ·CH₂CN radical from acetonitrile, which could then couple with a 3,5-difluoropyridinyl radical. While innovative, the development of such a specific reaction would require significant research to control selectivity and efficiency.

| Component | Example | Role | Reference |

|---|---|---|---|

| Pyridine Substrate | 4-Bromo-3,5-difluoropyridine | Electrophilic partner | dcu.ie |

| Acetonitrile Substrate | BrZnCH₂CN | Nucleophilic partner | dcu.ie |

| Catalyst | Pd(PPh₃)₄ | Facilitates C-C bond formation | dcu.ie |

| Solvent | THF, Dioxane | Reaction medium | dcu.ie |

Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry, or continuous synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology offers significant advantages over traditional batch processing, including enhanced heat transfer, improved safety for handling hazardous reagents, precise control over reaction parameters, and potential for straightforward scaling-up. durham.ac.uknih.gov

The synthesis of this compound via the SNAr pathway is an excellent candidate for adaptation to a continuous flow process. A typical setup would involve:

Two separate inlet streams are prepared: one containing the 3,4,5-trifluoropyridine precursor in a suitable solvent, and the other containing acetonitrile and a base in the same or a miscible solvent.

The streams are continuously pumped and combined at a T-mixer, initiating the reaction.

The combined stream flows through a heated coil or reactor, where the residence time is precisely controlled to ensure complete conversion.

The product stream exits the reactor and can be collected or directed into a subsequent in-line purification or work-up module.

This approach would allow for the safe handling of the strong bases and exothermic reactions often associated with SNAr, making the process more robust and scalable. durham.ac.ukacs.org The development of continuous flow methods for various fluorination reactions has been an area of active research, demonstrating the feasibility of this technology for preparing complex fluorinated molecules. durham.ac.uk

Green Chemistry Principles in the Synthesis of this compound

While specific studies on the application of green chemistry principles exclusively for the synthesis of this compound are not extensively documented, the broader field of fluorinated pyridine synthesis offers valuable insights into environmentally benign approaches. The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances.

Key green chemistry considerations applicable to the synthesis of this compound include:

Atom Economy: The primary synthetic route, nucleophilic aromatic substitution, generally exhibits good atom economy as the main atoms from the reactants are incorporated into the final product. The only significant byproduct is the displaced fluoride salt.

Use of Safer Solvents: Traditional SNAr reactions often employ polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which have associated health and environmental concerns. Green chemistry encourages the exploration of safer alternatives such as ionic liquids, supercritical fluids, or even water, where feasible. For instance, the use of water as a solvent has been explored in the "green chemistry" synthesis of vinyl sulfides.

Energy Efficiency: The adoption of microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. Microwave irradiation can accelerate the rate of SNAr reactions, often leading to higher yields and cleaner reaction profiles.

Catalysis: While the uncatalyzed SNAr reaction is often efficient for highly activated substrates, the use of phase-transfer catalysts can enhance reaction rates and allow for the use of less hazardous reaction conditions.

Waste Reduction: Optimizing reaction conditions to maximize yield and minimize byproduct formation is a core tenet of green chemistry. This can be achieved through careful selection of reagents, solvents, and reaction parameters.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Several parameters can be systematically varied to achieve the desired outcome. The synthesis of a related compound, 2-(perfluoropyridin-4-yl)malononitrile, from pentafluoropyridine and malononitrile provides a useful model for optimization. In this synthesis, potassium carbonate was used as a base in DMF at reflux temperature for 3 hours, affording an 86% yield. nih.gov

Based on analogous nucleophilic aromatic substitution reactions on fluorinated pyridines, the following factors are key to optimization:

Choice of Base: The selection of an appropriate base is critical for the deprotonation of acetonitrile to generate the nucleophilic carbanion. Common bases include alkali metal carbonates (e.g., K2CO3, Na2CO3), hydrides (e.g., NaH), and alkoxides (e.g., sodium ethoxide, potassium tert-butoxide). The strength and steric bulk of the base can influence the reaction rate and selectivity.

Solvent Effects: The polarity and aprotic nature of the solvent play a significant role in stabilizing the charged intermediate (Meisenheimer complex) formed during the SNAr reaction. Solvents like DMF, DMSO, and acetonitrile are commonly used. The choice of solvent can also affect the solubility of the reactants and the reaction temperature. For example, in the synthesis of 10-phenylphenothiazine derivatives via SNAr, acetonitrile was found to be a suitable solvent at 60 °C. mdpi.com

Reaction Temperature: The reaction rate is highly dependent on temperature. While higher temperatures generally lead to faster reactions, they can also promote the formation of side products. The optimal temperature must be determined experimentally to balance reaction rate and selectivity.

Reaction Time: The duration of the reaction should be monitored to ensure complete conversion of the starting material while minimizing the degradation of the product. Techniques like thin-layer chromatography (TLC) or gas chromatography (GC) can be used to track the progress of the reaction.

An interactive data table illustrating the potential impact of varying reaction conditions on the yield of a hypothetical synthesis of this compound is presented below.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ | DMF | 100 | 6 | 75 |

| 2 | NaH | THF | 60 | 4 | 82 |

| 3 | t-BuOK | DMSO | 80 | 3 | 88 |

| 4 | K₂CO₃ | Acetonitrile | 80 | 8 | 65 |

Chemo-, Regio-, and Stereoselectivity in Synthetic Pathways to this compound

Chemoselectivity: In the context of synthesizing this compound, chemoselectivity primarily relates to the selective reaction of the acetonitrile anion with the fluoropyridine substrate in the presence of other functional groups. If the starting materials or the product contain other reactive sites, side reactions could occur. However, in the direct reaction of 3,4,5-trifluoropyridine with the acetonitrile anion, the high reactivity of the C-F bond at the 4-position towards nucleophilic attack generally ensures high chemoselectivity.

Regioselectivity: The regioselectivity of the nucleophilic aromatic substitution on a polyfluorinated pyridine ring is a critical aspect of the synthesis. In the case of 3,4,5-trifluoropyridine, the substitution occurs predominantly at the 4-position. This high regioselectivity is attributed to the activating effect of the pyridine ring nitrogen and the two flanking fluorine atoms at positions 3 and 5. The nitrogen atom withdraws electron density from the ring, particularly from the ortho (2 and 6) and para (4) positions, making them more susceptible to nucleophilic attack. The fluorine atoms further enhance this effect through their strong inductive electron withdrawal. The attack at the 4-position is electronically favored as it allows for the formation of a more stable Meisenheimer intermediate where the negative charge can be delocalized onto the electronegative nitrogen atom and the fluorine substituents. Studies on the reaction of pentafluoropyridine with various nucleophiles have consistently shown a high preference for substitution at the 4-position. nih.gov

Stereoselectivity: The synthesis of this compound does not involve the formation of any new chiral centers. The product is an achiral molecule. Therefore, stereoselectivity is not a relevant consideration in the primary synthetic pathways to this compound.

Chemical Reactivity and Transformations of 2 3,5 Difluoropyridin 4 Yl Acetonitrile

Reactivity of the Acetonitrile (B52724) Group in 2-(3,5-Difluoropyridin-4-yl)acetonitrile

The acetonitrile group (-CH₂CN) possesses a polarized carbon-nitrogen triple bond and acidic α-protons, rendering it susceptible to a variety of chemical transformations. The adjacent 3,5-difluoropyridin-4-yl ring significantly influences this reactivity through its potent inductive and mesomeric electron-withdrawing effects.

Nucleophilic Attack at the Nitrile Carbon

The carbon atom of the nitrile group is inherently electrophilic due to the electronegativity of the nitrogen atom. libretexts.org This electrophilicity is further enhanced in this compound by the electron-deficient aromatic ring. This activation facilitates the attack of various nucleophiles at the nitrile carbon. doubtnut.com

Key reactions involving nucleophilic attack include:

Hydrolysis: In the presence of aqueous acid or base, the nitrile group can be hydrolyzed. The reaction proceeds through an initial nucleophilic attack by water or a hydroxide ion, ultimately forming a carboxylic acid, 2-(3,5-difluoropyridin-4-yl)acetic acid, via an intermediate amide. libretexts.orglibretexts.org The amide, 2-(3,5-difluoropyridin-4-yl)acetamide, can often be isolated as the final product under controlled conditions, particularly through base-catalyzed hydration with reagents like hydrogen peroxide. acs.orgresearchgate.net

Reaction with Organometallic Reagents: Grignard reagents or organolithium compounds add to the nitrile carbon to form an intermediate imine anion. libretexts.orgmasterorganicchemistry.com This intermediate is resistant to a second addition. doubtnut.com Subsequent aqueous workup hydrolyzes the imine to yield a ketone. For example, reaction with methylmagnesium bromide would produce 1-(3,5-difluoropyridin-4-yl)propan-2-one after hydrolysis.

α-Deprotonation and Subsequent Carbon-Carbon/Carbon-Heteroatom Bond Formation

The methylene (B1212753) protons (α-protons) of the acetonitrile group are acidic, a property that is significantly amplified by the combined electron-withdrawing effects of the nitrile group and the 3,5-difluoropyridine (B1298662) ring. This enhanced acidity allows for easy deprotonation by a suitable base (e.g., sodium hydride, lithium diisopropylamide) to generate a resonance-stabilized carbanion.

This nucleophilic carbanion is a valuable intermediate for forming new chemical bonds:

Alkylation and Acylation: The carbanion can react with a wide range of electrophiles. For instance, alkylation with alkyl halides (e.g., methyl iodide, benzyl bromide) leads to the formation of a new carbon-carbon bond at the α-position. Similarly, acylation with acid chlorides or anhydrides introduces an acyl group, providing access to β-ketonitriles.

Cycloaddition Reactions Involving the Nitrile Moiety

While the carbon-nitrogen triple bond in unactivated nitriles is often a reluctant participant in cycloaddition reactions, its reactivity can be enhanced by electron-withdrawing substituents. nih.gov The strongly deactivating 3,5-difluoropyridine ring in the target molecule is expected to lower the energy of the nitrile's LUMO (Lowest Unoccupied Molecular Orbital), making it more susceptible to cycloaddition reactions where it acts as the dipolarophile or dienophile.

Potential cycloaddition pathways include:

[3+2] Cycloadditions: Nitriles can undergo 1,3-dipolar cycloaddition reactions with 1,3-dipoles such as azides or nitrile oxides to form five-membered heterocyclic rings like tetrazoles or oxadiazoles, respectively. nih.govoup.comresearchgate.net For example, reaction with an organic azide could yield a substituted 5-((3,5-difluoropyridin-4-yl)methyl)tetrazole.

Selective Reductions and Oxidations of the Nitrile Group

The nitrile group can be selectively reduced or oxidized to yield other important nitrogen-containing functional groups.

Reduction Reactions:

To Primary Amines: The most common transformation is the reduction to a primary amine. This can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation over metals such as Raney nickel or palladium. libretexts.orgwikipedia.orgchemistrysteps.comorganic-chemistry.org This reaction yields 2-(3,5-difluoropyridin-4-yl)ethan-1-amine. The presence of electron-withdrawing groups on the aromatic ring can facilitate these reductions, allowing them to proceed under milder conditions. nih.gov

To Aldehydes: Partial reduction to an aldehyde can be accomplished using less reactive hydride reagents, such as diisobutylaluminum hydride (DIBAL-H), followed by aqueous workup. wikipedia.orgchemistrysteps.comchemistrysteps.com This method stops the reaction at the intermediate imine stage, which is then hydrolyzed to afford 2-(3,5-difluoropyridin-4-yl)acetaldehyde.

Oxidation Reactions:

To Amides: Nitriles can be hydrated (oxidized) to amides under various conditions. A well-known method is the Radziszewski reaction, which uses a mixture of hydrogen peroxide and a base. acs.org This provides a direct route to 2-(3,5-difluoropyridin-4-yl)acetamide. Other catalytic systems, such as those using ruthenium catalysts, can also achieve this transformation. organic-chemistry.org

Table 1: Summary of Transformations of the Acetonitrile Group

| Transformation | Reagent(s) | Product |

|---|

Reactivity of the Difluoropyridine Ring System

The pyridine (B92270) ring is naturally electron-deficient due to the electronegative nitrogen atom. The presence of two fluorine atoms at the 3- and 5-positions drastically enhances this electron deficiency, making the ring highly susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The primary mode of reactivity for the difluoropyridine ring is Nucleophilic Aromatic Substitution (SNAr). In this two-step addition-elimination mechanism, a nucleophile attacks an electron-deficient carbon atom of the ring, forming a resonance-stabilized anionic intermediate (a Meisenheimer-type complex). Subsequently, a leaving group, in this case, a fluoride (B91410) ion, is expelled to restore aromaticity.

Key features of SNAr on this system include:

Activation: The fluorine atoms themselves, along with the pyridine nitrogen, strongly activate the ring for nucleophilic attack. The most electron-deficient carbon atoms are the primary sites of substitution.

Leaving Group Ability: Fluoride is an excellent leaving group in SNAr reactions, particularly on activated aromatic systems.

Regioselectivity: Nucleophilic attack can occur at either the C-3 or C-5 position. The regiochemical outcome can be influenced by the nature of the nucleophile and the reaction conditions.

Sequential Substitution: It is often possible to perform sequential substitutions, where one fluorine atom is replaced first, followed by the substitution of the second fluorine atom, potentially with a different nucleophile. This allows for the synthesis of highly functionalized, unsymmetrical pyridine derivatives. acs.org

A wide variety of nucleophiles can be employed in these reactions, leading to diverse products. ossila.com

Table 2: Examples of Nucleophilic Aromatic Substitution on a Difluoropyridine Core

| Nucleophile Type | Example Nucleophile | Product Type |

|---|---|---|

| O-Nucleophiles | Sodium methoxide (NaOMe) | Alkoxy-fluoropyridine |

| N-Nucleophiles | Ammonia (NH₃), Amines (RNH₂) | Amino-fluoropyridine |

| S-Nucleophiles | Sodium thiophenoxide (NaSPh) | Arylthio-fluoropyridine |

| C-Nucleophiles | Malonate esters, Cyanide | Carbon-substituted fluoropyridine |

Electrophilic Aromatic Substitution (if applicable)

Electrophilic Aromatic Substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. However, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack compared to benzene.

The presence of two strongly electron-withdrawing fluorine atoms at the 3 and 5 positions of the pyridine ring in this compound further exacerbates this deactivation. These fluorine atoms, through their potent negative inductive effects, significantly reduce the electron density of the aromatic pi-system. Consequently, the pyridine ring in this molecule is rendered exceptionally unreactive towards electrophiles. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are highly unlikely to occur under typical conditions. Instead, the electron-poor nature of the ring makes it more susceptible to nucleophilic aromatic substitution.

Metal-Catalyzed Cross-Coupling Reactions at Pyridine Positions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the carbon-fluorine bonds present potential sites for such transformations. While C-F bonds are generally strong and less reactive in cross-coupling compared to C-Cl, C-Br, or C-I bonds, advancements in catalyst design have enabled the use of aryl fluorides as coupling partners, particularly when the aromatic ring is activated by electron-withdrawing groups.

Given the electron-deficient nature of the 3,5-difluoropyridine ring, it is plausible that this compound could undergo metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations, at the fluorine-bearing positions. These reactions would likely require specialized catalysts, often based on palladium or nickel with specific ligands, and forcing reaction conditions. However, a review of the available scientific literature does not provide specific examples of such reactions being performed on this compound. The following table illustrates the types of cross-coupling reactions that have been successfully applied to other activated fluoroarenes, suggesting potential, yet unconfirmed, pathways for the title compound.

| Cross-Coupling Reaction | Typical Reagents | Potential Product Type | Catalyst System |

| Suzuki Coupling | Arylboronic acid or ester | 4-Aryl-3,5-difluoropyridin-2-yl)acetonitrile | Pd or Ni-based |

| Stille Coupling | Organostannane | (4-Organo-3,5-difluoropyridin-2-yl)acetonitrile | Pd-based |

| Buchwald-Hartwig Amination | Amine | (4-Amino-3,5-difluoropyridin-2-yl)acetonitrile | Pd or Ni-based |

This table represents potential reactions based on the reactivity of analogous compounds and does not reflect experimentally verified transformations of this compound.

Ring-Opening and Rearrangement Reactions (if reported)

A thorough search of the chemical literature reveals no reported instances of ring-opening or rearrangement reactions specifically involving this compound. The pyridine ring is a stable aromatic system, and its degradation would require harsh reaction conditions that would likely also affect the cyanomethyl group. Similarly, skeletal rearrangements of the pyridine ring are uncommon under typical synthetic conditions.

Intermolecular and Intramolecular Reaction Pathways of this compound

The reactivity of the cyanomethyl group offers several potential intermolecular and intramolecular reaction pathways. The methylene protons (alpha-protons) are acidic due to the electron-withdrawing effects of both the adjacent nitrile group and the 3,5-difluoropyridin-4-yl ring. This acidity allows for deprotonation by a suitable base to form a resonance-stabilized carbanion.

This carbanion can then act as a nucleophile in various intermolecular reactions:

Alkylation: Reaction with alkyl halides to introduce alkyl substituents at the alpha-position.

Aldol-type condensation: Reaction with aldehydes or ketones to form β-hydroxynitriles.

Michael addition: Addition to α,β-unsaturated carbonyl compounds or nitriles.

Intramolecular reactions could be envisaged if a suitable electrophilic site were present elsewhere in the molecule, but in the parent compound, such pathways are not immediately apparent. No specific examples of these reactions for this compound have been found in the surveyed literature.

Derivatization Strategies for Advanced Chemical Entities from this compound

The functional groups of this compound provide multiple avenues for derivatization to generate more complex molecules.

Transformations of the Nitrile Group:

The nitrile functionality is a versatile precursor for a variety of other functional groups.

Hydrolysis: Acidic or basic hydrolysis of the nitrile can yield the corresponding carboxylic acid, (3,5-difluoropyridin-4-yl)acetic acid, or the amide, 2-(3,5-difluoropyridin-4-yl)acetamide.

Reduction: The nitrile can be reduced to a primary amine, 2-(3,5-difluoropyridin-4-yl)ethanamine, using reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.

Addition of Organometallic Reagents: Grignard or organolithium reagents can add to the nitrile to form ketones after hydrolytic workup.

Cyclization Reactions: The nitrile group can participate in cycloaddition reactions or be used to construct heterocyclic rings, such as tetrazoles (via reaction with azides) or thiazoles.

Reactions at the Methylene Bridge:

As mentioned previously, the acidity of the alpha-protons allows for the introduction of various substituents at this position, providing a scaffold for building more elaborate structures.

The following table outlines some potential derivatization strategies:

| Functional Group Target | Reaction Type | Reagents | Potential Product |

| Carboxylic Acid | Hydrolysis | H3O+ or OH-, heat | (3,5-Difluoropyridin-4-yl)acetic acid |

| Primary Amine | Reduction | LiAlH4 or H2/Catalyst | 2-(3,5-Difluoropyridin-4-yl)ethanamine |

| Ketone | Grignard Addition | R-MgBr, then H3O+ | 1-(Alkyl/Aryl)-2-(3,5-difluoropyridin-4-yl)ethan-1-one |

| Substituted Acetonitrile | Alkylation | Base, R-X | 2-(3,5-Difluoropyridin-4-yl)-2-alkylacetonitrile |

This table illustrates potential derivatization pathways. Specific reaction conditions would require experimental optimization.

2 3,5 Difluoropyridin 4 Yl Acetonitrile As a Key Building Block in Complex Molecule Synthesis

Precursor for Nitrogen-Containing Heterocyclic Systems

The dual reactivity of 2-(3,5-Difluoropyridin-4-yl)acetonitrile makes it an excellent starting material for the synthesis of diverse nitrogen-containing heterocycles. Both the electrophilic nature of the difluoropyridine ring and the nucleophilic and electrophilic potential of the acetonitrile (B52724) group can be exploited to construct new ring systems.

Synthesis of Pyridine (B92270) and Pyrimidine (B1678525) Derivatives

The compound serves as a valuable scaffold for creating more complex pyridine and pyrimidine derivatives. The fluorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups. For instance, reaction with different nucleophiles can lead to a range of 4-substituted pyridine derivatives. nih.govresearchgate.net

Furthermore, the acetonitrile side chain is a versatile functional group for building new heterocyclic rings. The nitrile group can undergo cyclocondensation reactions with bifunctional reagents. A common method for forming a pyrimidine ring involves the condensation of a 1,3-bifunctional three-carbon fragment with a compound providing an N-C-N fragment, such as an amidine or guanidine. bu.edu.eg In this context, the acetonitrile moiety and its α-carbon can be envisioned as part of the three-carbon component, leading to the formation of substituted pyrimidines. This approach is a cornerstone in the synthesis of pyrimidine derivatives, which are core structures in many biologically active compounds. researchgate.net

Illustrative Synthetic Pathways for Pyridine and Pyrimidine Derivatives

| Starting Material | Reagent/Reaction Type | Product Class | Significance |

|---|---|---|---|

| This compound | Various Nucleophiles / SNAr | Substituted Pyridine Derivatives | Access to functionalized pyridines for further elaboration. nih.govresearchgate.net |

Construction of Fused Heterocyclic Scaffolds

The strategic placement of reactive sites in this compound facilitates the construction of fused heterocyclic systems, where two or more rings share a common bond. These scaffolds are of significant interest in drug discovery due to their rigid, three-dimensional structures. mdpi.com

Synthesis of fused systems can be achieved by first functionalizing either the pyridine ring or the acetonitrile side chain, followed by an intramolecular cyclization reaction. For example, a nucleophile introduced via SNAr at the 5-position could contain a group that subsequently reacts with the nitrile to form a new fused ring. This strategy is employed in the synthesis of various pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.govnih.gov Similarly, cascade reactions starting from related acetonitrile precursors have been used to generate complex fused systems like benzofuran-fused pyrido[4,3-d]pyrimidines in a single step. rsc.org

Applications in the Synthesis of Fluorinated Organic Compounds

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry and materials science to enhance properties such as metabolic stability, binding affinity, and lipophilicity. sigmaaldrich.comnih.gov Using pre-fluorinated building blocks like this compound is a highly effective approach, as it avoids the use of harsh or non-selective fluorinating reagents at later stages of a synthesis. nih.govossila.com

Any synthetic route that incorporates this molecule into a larger target compound is an application of this principle. The compound serves as a vehicle for introducing the difluoropyridinyl moiety, a structural motif found in various biologically active agents. The stability of the carbon-fluorine bond ensures that the fluorine atoms are retained throughout multi-step synthetic sequences. sigmaaldrich.com

Utilization in Cascade and Multicomponent Reactions

Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single pot by forming multiple chemical bonds sequentially without isolating intermediates. nih.govnih.gov The structural features of this compound make it a suitable candidate for these types of transformations.

The key reactive sites for such reactions include:

The α-carbon: The protons on the carbon adjacent to the nitrile group are acidic and can be deprotonated to form a nucleophile.

The nitrile group: Can act as an electrophile or participate in cycloadditions.

The pyridine ring: The fluorine-substituted carbons are electrophilic and prone to nucleophilic attack.

This combination allows the molecule to participate in MCRs, for example, by reacting with an aldehyde and an amine to generate highly substituted pyridine or dihydropyridine (B1217469) derivatives. researchgate.netresearchgate.net The principle is similar to well-established MCRs that use malononitrile (B47326), a related methylene-active compound, to produce a variety of heterocyclic structures. researchgate.net The use of this compound in such reactions would directly lead to complex, fluorinated heterocyclic products in a highly atom-economical fashion.

Contributions to Diversification-Oriented Synthesis

Diversification-Oriented Synthesis (DOS) is a powerful strategy used in drug discovery to rapidly generate libraries of structurally diverse small molecules from a common starting material. cam.ac.uknih.gov The goal of DOS is to explore a wide range of chemical space to identify novel bioactive compounds. frontiersin.org

This compound is an ideal starting point for a DOS campaign due to its multiple, chemically distinct reactive sites. A synthetic plan could diverge from this central scaffold:

Pathway A (Ring Functionalization): A library of nucleophiles could be used to displace one or both fluorine atoms via SNAr reactions, leading to a diverse set of substituted pyridines. nih.gov

Pathway B (Side-Chain Elaboration): The nitrile group could be hydrolyzed to an acid, reduced to an amine, or used as a handle to build other heterocyclic rings, creating another vector of diversity.

Pathway C (Cyclization Strategies): Combining reactions at both the ring and the side chain can lead to a variety of fused and spirocyclic scaffolds, significantly increasing the three-dimensionality and structural complexity of the resulting library. nih.gov

By systematically applying different reaction conditions and building blocks to this compound, chemists can efficiently generate a collection of related but structurally distinct molecules, which is the core tenet of DOS. cam.ac.uknih.gov

Mechanistic Investigations of Reactions Involving 2 3,5 Difluoropyridin 4 Yl Acetonitrile

Elucidation of Reaction Pathways and Identification of Intermediates

The elucidation of reaction pathways is fundamental to understanding how reactants are converted into products. For a compound like 2-(3,5-Difluoropyridin-4-yl)acetonitrile, this would involve identifying the sequence of bond-breaking and bond-forming events. Key to this process is the identification of any transient species, or intermediates, that are formed during the reaction. Techniques such as spectroscopy and chromatography are often employed to detect and characterize these intermediates. Computational chemistry can also play a vital role in predicting plausible reaction pathways and the structures of potential intermediates.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for quantifying the speed at which a reaction occurs and for determining the factors that influence this rate, such as concentration, temperature, and catalysts. By systematically varying these parameters and measuring the reaction rate, a rate law can be established. This rate law provides valuable insights into the molecular events that occur in the rate-determining step of the reaction. For reactions involving this compound, determining the order of the reaction with respect to each reactant would be a critical first step in unraveling its mechanism.

Transition State Analysis and Energy Landscapes

The transition state is a high-energy, transient configuration of atoms that exists for an infinitesimally short time as reactants are converted into products. Understanding the structure and energy of the transition state is key to understanding the reaction's activation energy and, consequently, its rate. Computational methods, such as density functional theory (DFT), are powerful tools for calculating the geometry and energy of transition states. By mapping the potential energy surface of the reaction, an energy landscape can be constructed, providing a visual representation of the energy changes that occur along the reaction pathway, including the energies of reactants, intermediates, transition states, and products.

Isotopic Labeling Experiments for Mechanistic Insight

Isotopic labeling is a powerful experimental technique used to trace the fate of specific atoms throughout a chemical reaction. By replacing an atom in a reactant molecule with one of its heavier, non-radioactive isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H), the position of that atom in the products can be determined using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. This information can provide unambiguous evidence for proposed reaction mechanisms by revealing which bonds are broken and formed during the reaction. For instance, labeling the cyano group in this compound could elucidate its role and transformation in various reactions.

Spectroscopic Monitoring of Reaction Progress in situ

In-situ spectroscopic techniques allow for the real-time monitoring of a chemical reaction as it occurs, without the need to isolate intermediates or products. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and NMR spectroscopy can provide continuous information about the concentrations of reactants, intermediates, and products over time. This data is invaluable for understanding the kinetics of a reaction and for detecting short-lived intermediates that might otherwise be missed. The application of these techniques to reactions of this compound would offer a dynamic view of the chemical transformations taking place.

Advanced Spectroscopic and Structural Elucidation Studies of 2 3,5 Difluoropyridin 4 Yl Acetonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For 2-(3,5-Difluoropyridin-4-yl)acetonitrile, a suite of one-dimensional and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial relationships within the molecule.

Two-dimensional NMR experiments are crucial for assembling the molecular framework by identifying through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For this compound, a COSY spectrum would primarily show a correlation between the two equivalent aromatic protons (H-2 and H-6), confirming their relationship within the pyridine (B92270) ring. The methylene (B1212753) protons of the acetonitrile (B52724) group would not show COSY correlations as they are an isolated spin system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps direct one-bond correlations between protons and the carbon atoms to which they are attached. columbia.edu This is a highly sensitive technique for assigning carbon resonances. sdsu.edu For the target molecule, the HSQC spectrum would show a cross-peak connecting the methylene protons to the methylene carbon signal and another cross-peak linking the aromatic protons (H-2, H-6) to their corresponding carbon atom (C-2, C-6). columbia.edusdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). columbia.edu It is exceptionally powerful for connecting molecular fragments. ustc.edu.cn Key HMBC correlations expected for this compound would include:

Correlations from the methylene protons (-CH₂CN) to the adjacent pyridine ring carbons (C-3, C-4, C-5).

Correlations from the methylene protons to the nitrile carbon (-CN).

Correlations from the aromatic protons (H-2, H-6) to other carbons within the pyridine ring (e.g., C-3, C-4, C-5).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. researchgate.net In a relatively rigid molecule like this compound, a NOESY spectrum would show correlations between the methylene protons and the adjacent aromatic protons (H-2, H-6), confirming their spatial proximity.

| Proton (¹H) | Carbon (¹³C) | COSY Correlations | HSQC Correlation | Key HMBC Correlations |

|---|---|---|---|---|

| H-2, H-6 (aromatic) | C-2, C-6 | - | C-2, C-6 | C-3/C-5, C-4 |

| H-α (methylene) | C-α (methylene) | - | C-α | C-3/C-5, C-4, C-β (nitrile) |

| - | C-3, C-5 | - | - | - |

| - | C-4 | - | - | - |

| - | C-β (nitrile) | - | - | - |

Given the presence of fluorine atoms, ¹⁹F NMR spectroscopy is a particularly powerful and sensitive technique for structural analysis. biophysics.org The ¹⁹F nucleus has 100% natural abundance and a large chemical shift dispersion, making it an excellent probe of the local electronic environment. nih.gov

For this compound, the two fluorine atoms are chemically and magnetically equivalent due to the molecule's symmetry. Therefore, the proton-decoupled ¹⁹F NMR spectrum is expected to show a single sharp resonance. The precise chemical shift of this signal is highly sensitive to the solvent and the electronic nature of the pyridine ring and its substituents. biophysics.orgfluorine1.ru

Furthermore, coupling between the fluorine nuclei and nearby carbon and proton nuclei provides valuable structural information. In the ¹³C NMR spectrum, the carbon atoms attached to fluorine (C-3 and C-5) would appear as a doublet due to one-bond C-F coupling (¹JCF), which is typically large. Longer-range couplings (²JCF, ³JCF) to other carbons in the ring would also be observed. fluorine1.ru Similarly, the aromatic protons (H-2, H-6) would exhibit a four-bond H-F coupling (⁴JHF) in the ¹H NMR spectrum, often appearing as a triplet. Analysis of these coupling constants helps to confirm the substitution pattern of the fluorinated ring. nih.gov

| Nucleus | Expected Chemical Shift Range (ppm) | Key Coupling Constants (Hz) | Expected Multiplicity |

|---|---|---|---|

| ¹⁹F | -70 to -170 (relative to CFCl₃) ucsb.edu | - | Singlet (proton-decoupled) |

| ¹H (H-2, H-6) | 7.0 - 9.0 | ⁴JHF: 1-5 Hz | Triplet |

| ¹³C (C-3, C-5) | 150 - 170 | ¹JCF: 230-280 Hz | Doublet |

| ¹³C (C-2, C-6) | 140 - 155 | ²JCF: 10-30 Hz | Doublet or Triplet |

| ¹³C (C-4) | 110 - 130 | ²JCF: 15-35 Hz | Triplet |

X-ray Crystallography for Solid-State Structure Determination

While NMR spectroscopy provides detailed information about the molecule's structure in solution, single-crystal X-ray crystallography offers a precise and definitive picture of the molecular structure in the solid state. This technique determines the spatial coordinates of each atom, allowing for the accurate measurement of bond lengths, bond angles, and dihedral angles.

An X-ray crystallographic study of this compound would provide precise geometric parameters. The bond lengths and angles within the pyridine ring would be expected to be influenced by the strong electron-withdrawing effects of the two fluorine atoms and the nitrogen heteroatom. The C-F bond lengths would be typical for aryl fluorides. The geometry of the acetonitrile substituent, including the C-C and C≡N bond lengths, would also be determined with high precision. researchgate.net Analysis of the dihedral angle between the plane of the pyridine ring and the C-C-C≡N vector of the side chain would reveal the preferred conformation of the molecule in the crystal lattice.

| Parameter | Description | Expected Value/Range |

|---|---|---|

| C-F Bond Length | Distance between carbon and fluorine in the ring | 1.33 - 1.36 Å |

| C-N Bond Length (ring) | Pyridine ring C-N bond | 1.33 - 1.35 Å |

| C-C Bond Length (ring) | Pyridine ring C-C bond | 1.37 - 1.39 Å |

| C-C Bond Length (side chain) | Bond between ring and methylene carbon | 1.50 - 1.52 Å |

| C≡N Bond Length | Nitrile triple bond | 1.13 - 1.16 Å |

| C-F-C Bond Angle | Angle within the pyridine ring | ~118 - 120° |

| C-C-N Bond Angle (side chain) | Angle of the acetonitrile group | ~178 - 180° |

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. rsc.org For this compound, several types of non-covalent interactions are expected to play a key role in the supramolecular assembly.

Hydrogen Bonding: Although the molecule lacks traditional strong hydrogen bond donors (like O-H or N-H), weak C-H···N and C-H···F hydrogen bonds are likely to be significant. ed.ac.ukresearchgate.net The acidic aromatic protons (C-H) or the methylene protons could interact with the nitrogen atom of the pyridine ring or the nitrile group of a neighboring molecule. Interactions involving the fluorine atoms as hydrogen bond acceptors are also possible. ed.ac.uk

Halogen Bonding: The electron-deficient region on the fluorine atom (the σ-hole) is generally very small, making fluorine a weak halogen bond donor. However, interactions between the fluorine atoms and nucleophilic atoms like the pyridine or nitrile nitrogen (C-F···N) might occur. nih.gov More commonly, repulsive or very weak attractive F···F interactions are observed in the crystal packing of fluorinated pyridines. acs.orgfigshare.com

π-π Stacking: The electron-deficient nature of the difluoropyridine ring could promote π-π stacking interactions with adjacent rings, either in a parallel-displaced or edge-to-face arrangement. acs.org These interactions are crucial in the packing of many aromatic systems.

A detailed crystallographic analysis would quantify the geometries (distances and angles) of these interactions, revealing the primary motifs that dictate the solid-state architecture. rsc.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. These methods are excellent for identifying functional groups and probing molecular structure. nih.gov

For this compound, the spectra would be characterized by several key vibrational modes:

C≡N Stretch: The nitrile group has a very strong and sharp absorption in the IR spectrum, typically appearing in the range of 2240-2260 cm⁻¹. nih.gov This band is often weaker in the Raman spectrum. Its exact position is sensitive to the electronic environment. uchicago.edu

Aromatic Ring Vibrations: The difluoropyridine ring will exhibit a series of characteristic stretching and bending vibrations. C-C and C-N stretching modes are expected in the 1400-1650 cm⁻¹ region. aps.org

C-F Vibrations: The C-F stretching modes are typically strong in the IR spectrum and appear in the 1100-1400 cm⁻¹ region.

C-H Vibrations: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group appears just below 3000 cm⁻¹. Aromatic C-H out-of-plane bending modes are found in the 700-900 cm⁻¹ region and are useful for confirming the substitution pattern.

Comparing the experimental IR and Raman spectra with theoretical spectra calculated using methods like Density Functional Theory (DFT) can aid in the precise assignment of each vibrational mode. nih.govresearchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium | Medium |

| C≡N Stretch | 2240 - 2260 | Strong, Sharp | Weak-Medium |

| Aromatic C=C, C=N Ring Stretch | 1400 - 1650 | Medium-Strong | Medium-Strong |

| C-F Stretch | 1100 - 1400 | Strong | Weak |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 | Strong | Weak |

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a cornerstone in the structural elucidation of novel compounds, providing highly accurate mass measurements that facilitate the determination of elemental compositions. For this compound, with a molecular formula of C7H4F2N2, the theoretical exact mass can be calculated with high precision. This precise mass is critical for confirming the identity of the compound in complex matrices and for distinguishing it from isobaric interferences.

The fragmentation of this compound under electron ionization (EI) or other ionization techniques can be predicted to follow pathways characteristic of both pyridine and acetonitrile moieties. The stability of the pyridine ring, enhanced by the electron-withdrawing fluorine atoms, will significantly influence the fragmentation pattern.

Key Fragmentation Pathways:

Based on the fragmentation patterns of related pyridine compounds, several key fragmentation pathways can be postulated for the molecular ion [M]+• of this compound:

Loss of HCN/HNC: A common fragmentation pathway for pyridine-containing molecules is the elimination of a neutral hydrogen cyanide (HCN) or hydrogen isocyanide (HNC) molecule. rsc.org This would result in a fragment ion with a lower mass-to-charge ratio (m/z).

Cleavage of the Acetonitrile Side Chain: The bond between the pyridine ring and the acetonitrile group is susceptible to cleavage. This could lead to the formation of a difluoropyridinyl cation or a cyanomethyl radical, depending on where the charge is retained.

Ring Opening: Following initial fragmentation, the difluoropyridine ring itself may undergo opening, leading to the formation of various smaller, non-cyclic fragment ions. rsc.org

Loss of Fluorine: The elimination of a fluorine radical is another possible fragmentation step, although less common than the loss of neutral molecules.

A detailed analysis using tandem mass spectrometry (MS/MS) would be required to experimentally confirm these pathways and to elucidate the structures of the resulting fragment ions.

| Chemical Formula | Theoretical Exact Mass (Da) | Adduct | Theoretical m/z |

|---|---|---|---|

| C7H4F2N2 | 154.0346 | [M+H]+ | 155.0424 |

| C7H4F2N2 | 154.0346 | [M+Na]+ | 177.0243 |

| C7H4F2N2 | 154.0346 | [M+K]+ | 192.9983 |

Circular Dichroism and Optical Rotatory Dispersion (if chiral derivatives are relevant)

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful spectroscopic techniques used to investigate the stereochemistry of chiral molecules. These methods measure the differential absorption and rotation of plane-polarized light by a chiral sample, providing information about the absolute configuration and conformation of enantiomers.

The parent compound, this compound, is achiral as it does not possess a stereocenter and is superimposable on its mirror image. Consequently, it does not exhibit CD or ORD spectra.

However, should chiral derivatives of this compound be synthesized, these techniques would become highly relevant. Chirality could be introduced, for example, by the substitution of one of the hydrogens on the methylene bridge with a group that creates a chiral center.

In such a scenario, CD and ORD could be employed to:

Determine Enantiomeric Purity: These techniques can quantify the enantiomeric excess of a sample.

Assign Absolute Configuration: By comparing experimental spectra with theoretical calculations or with spectra of related compounds of known configuration, the absolute stereochemistry of the chiral center could be determined.

Study Conformational Changes: CD spectroscopy is particularly sensitive to the secondary structure and conformational changes in chiral molecules.

Computational and Theoretical Chemistry Studies on 2 3,5 Difluoropyridin 4 Yl Acetonitrile

Electronic Structure Calculations (e.g., DFT, Ab Initio Methods)

Electronic structure calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of 2-(3,5-Difluoropyridin-4-yl)acetonitrile. nih.gov DFT methods, such as those employing the B3LYP functional with basis sets like 6-311++G(d,p), are widely used to provide a balance between computational cost and accuracy for organic molecules, including pyridine (B92270) derivatives. semanticscholar.orgresearchgate.netnih.gov These calculations serve as the foundation for geometry optimization, molecular orbital analysis, and the prediction of various chemical and physical properties.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. semanticscholar.org The optimization process reveals a non-planar, asymmetric structure. nih.gov The energetic profile provides information on the thermodynamic stability of the molecule.

Table 1: Predicted Geometrical Parameters for this compound The following data are representative values based on DFT (B3LYP/6-311++G(d,p)) calculations performed on structurally similar fluorinated pyridine compounds.

| Parameter | Bond | Predicted Value |

| Bond Lengths | C-F | 1.34 Å |

| C-N (pyridine) | 1.33 Å | |

| C-C (ring) | 1.39 Å | |

| C-C (side chain) | 1.48 Å | |

| C≡N | 1.15 Å | |

| Bond Angles | F-C-C (ring) | 118.5° |

| C-N-C (pyridine) | 117.0° | |

| C-C-C (side chain) | 111.0° | |

| C-C≡N | 178.0° |

Frontier Molecular Orbital (FMO) theory is a critical tool for explaining the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comlibretexts.orgpku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the π-system of the pyridine ring and the nitrile group. The LUMO is anticipated to be distributed across the electron-deficient pyridine ring, influenced by the electronegative fluorine atoms. This distribution suggests the ring is susceptible to nucleophilic attack. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound The following data are representative values based on theoretical calculations on analogous molecules.

| Orbital | Energy (eV) |

| HOMO | -7.58 |

| LUMO | -1.25 |

| Energy Gap (ΔE) | 6.33 |

The distribution of electron density within this compound governs its polarity and intermolecular interactions. Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the electron density surface of a molecule, identifying regions that are electron-rich (negative potential) or electron-poor (positive potential). researchgate.netresearchgate.net

An MEP map of the title compound would show regions of negative potential (typically colored red or yellow) concentrated around the highly electronegative fluorine atoms and the nitrogen atoms of both the pyridine ring and the nitrile group. nih.gov These sites represent likely points for electrophilic attack. Conversely, regions of positive potential (blue or green) would be located around the hydrogen atoms of the methylene (B1212753) group, indicating susceptibility to nucleophilic attack. researchgate.net

Reaction Pathway Modeling and Activation Energy Calculations

Theoretical chemistry allows for the detailed modeling of reaction pathways, providing insights into reaction mechanisms and kinetics. By calculating the energies of reactants, products, and transition states, the activation energy (energy barrier) for a given reaction can be determined. researchgate.net

Given the electron-deficient nature of the difluoropyridine ring, a relevant reaction to model would be a Nucleophilic Aromatic Substitution (SNAr). researchgate.net Computational studies can map the reaction coordinate for the attack of a nucleophile at the carbon atoms of the pyridine ring. The presence of two electron-withdrawing fluorine groups is expected to stabilize the transition state, thereby lowering the activation energy and facilitating the substitution reaction. researchgate.net Such calculations are crucial for predicting the regioselectivity and rate of chemical reactions involving this compound. dtu.dk

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are extensively used to predict spectroscopic data, which serves as a valuable tool for structural elucidation and for validating experimental results. semanticscholar.org

Density Functional Theory can predict Nuclear Magnetic Resonance (NMR) chemical shifts with a high degree of accuracy, often using methods like the Gauge-Including Atomic Orbital (GIAO). d-nb.infoliverpool.ac.uk These predictions for ¹H and ¹³C chemical shifts are essential for assigning signals in experimental spectra. osu.edusigmaaldrich.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Values are estimated based on computational models and known shifts for similar structural motifs.

| Atom | Type | Predicted Chemical Shift (ppm) |

| H (methylene) | ¹H | ~4.15 |

| C (pyridine, C2/C6) | ¹³C | ~150 (d, J_CF ≈ 15 Hz) |

| C (pyridine, C3/C5) | ¹³C | ~158 (d, J_CF ≈ 25 Hz) |

| C (pyridine, C4) | ¹³C | ~115 (t, J_CF ≈ 20 Hz) |

| C (methylene) | ¹³C | ~25 |

| C (nitrile) | ¹³C | ~116 |

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. researchgate.net These calculations identify the normal modes of vibration. Theoretical harmonic frequencies are often scaled by an empirical factor to provide better agreement with experimental anharmonic frequencies. researchgate.netsxu.edu.cn Key vibrational modes for this compound include the C-F stretching, C≡N stretching, and various pyridine ring stretching and bending modes. researchgate.net

Table 4: Selected Predicted Vibrational Frequencies for this compound Frequencies are representative values based on DFT calculations for analogous compounds.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Pyridine ring C-H stretch | 3100-3000 |

| C≡N stretch | ~2250 |

| Pyridine ring C=C/C=N stretch | 1600-1400 |

| C-F stretch | 1300-1200 |

| Pyridine ring in-plane bend | 1100-1000 |

| Pyridine ring out-of-plane bend | 850-750 |

Non-Covalent Interaction Analysis

Non-covalent interactions (NCIs) play a crucial role in the supramolecular assembly, crystal packing, and biological interactions of molecules. researchgate.net Computational tools such as the Non-Covalent Interaction (NCI) index, which is based on the electron density and its reduced density gradient, can be used to visualize and characterize weak interactions like hydrogen bonds, halogen bonds, and π-π stacking. mdpi.comresearchgate.net

For this compound, several types of NCIs are expected to be significant. These include:

Hydrogen Bonds: Weak C-H···N and C-H···F hydrogen bonds involving the methylene hydrogens and the nitrogen or fluorine atoms of neighboring molecules.

Halogen Bonds: Interactions between the electronegative fluorine atoms and nucleophilic regions of adjacent molecules.

π-π Stacking: Interactions between the aromatic pyridine rings of parallel or offset molecules.

Analysis of these interactions provides insight into the solid-state structure and physical properties of the compound. rsc.org

Molecular Dynamics Simulations

Molecular dynamics simulations are a computational method used to analyze the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. These simulations have become a crucial tool in theoretical chemistry for understanding complex biological and chemical systems at a molecular level.

For a compound like this compound, MD simulations could theoretically be applied to investigate several aspects, including:

Solvation Dynamics: How the molecule interacts with various solvents, which can provide insights into its solubility and conformational preferences in different environments.

Protein-Ligand Interactions: If this compound is being investigated as a potential ligand for a biological target, MD simulations could model its binding process, conformational changes upon binding, and the stability of the resulting complex. This can help in understanding the mechanism of action and in designing more potent derivatives.

Membrane Permeability: Simulations can be used to model the interaction of the compound with lipid bilayers to predict its ability to cross cell membranes, a critical factor for the bioavailability of many therapeutic agents.

Given the absence of specific studies, a hypothetical MD simulation setup for this compound would involve defining a force field to describe the interatomic and intermolecular forces, placing the molecule in a simulated environment (e.g., a box of water molecules or a lipid bilayer), and then solving Newton's equations of motion for the system over time.

While general principles of molecular dynamics are well-established, the specific parameters and results for this compound remain a subject for future research. The scientific community awaits dedicated computational studies to uncover the dynamic behavior and interaction profiles of this compound at the atomic level.

Future Research Directions and Unexplored Reactivity of 2 3,5 Difluoropyridin 4 Yl Acetonitrile

Development of Novel and Highly Efficient Synthetic Methodologies

While established methods for the synthesis of pyridylacetonitriles exist, the development of more efficient, sustainable, and scalable routes to 2-(3,5-Difluoropyridin-4-yl)acetonitrile remains a critical area of research. Future efforts could focus on the following:

Flow Chemistry Approaches: Implementing continuous flow synthesis could offer significant advantages in terms of safety, scalability, and product consistency. The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor could lead to higher yields and purity while minimizing hazardous waste.

Catalytic C-H Functionalization: Direct C-H functionalization of a suitable 3,5-difluoropyridine (B1298662) precursor with an acetonitrile (B52724) moiety represents a highly atom-economical approach. Research into transition-metal-catalyzed or photocatalytic C-H activation could provide a more direct and efficient synthetic route, avoiding the need for pre-functionalized starting materials.

Biocatalytic Methods: The use of enzymes to catalyze the synthesis could offer unparalleled selectivity and milder reaction conditions. Exploring nitrile-installing enzymes or engineered biocatalysts could pave the way for a greener and more sustainable manufacturing process.

| Synthetic Approach | Potential Advantages | Research Focus |

| Flow Chemistry | Improved safety, scalability, and consistency | Reactor design, optimization of reaction parameters |

| Catalytic C-H Functionalization | High atom economy, direct synthesis | Catalyst development (transition metal, photocatalysis) |

| Biocatalysis | High selectivity, mild conditions, sustainability | Enzyme screening and engineering |

Exploration of Underutilized Reactivity Patterns and Unconventional Transformations

The reactivity of this compound is largely dictated by the interplay of the difluoropyridine ring and the cyanomethyl group. Several avenues for exploring its untapped reactivity exist:

Reactions of the Cyanomethyl Group: The active methylene (B1212753) group is amenable to a wide range of transformations beyond simple alkylation or hydrolysis. Future research could explore its participation in Knoevenagel condensations, Thorpe-Ziegler reactions for the synthesis of novel fused heterocyclic systems, and as a precursor for the generation of unique ketene (B1206846) imines.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the difluoropyridine ring makes it susceptible to SNAr reactions. A systematic investigation into the regioselectivity of nucleophilic attack by various nucleophiles (O, N, S-based) could lead to a diverse array of functionalized pyridine (B92270) derivatives.

Radical Chemistry: The generation of radicals from the cyanomethyl group or the pyridine ring through photoredox catalysis or other radical initiation methods could open up new pathways for C-C and C-heteroatom bond formation.

Integration into Advanced Material Precursor Synthesis (e.g., polymers, ligands for catalysis)

The unique electronic properties conferred by the fluorine atoms and the coordinating ability of the nitrile and pyridine nitrogen atoms make this compound an attractive precursor for advanced materials.

Polymer Chemistry: This compound could serve as a monomer or a functional additive in the synthesis of novel polymers. The incorporation of the difluoropyridine moiety could enhance thermal stability, flame retardancy, and dielectric properties of the resulting materials. For instance, it could be a building block for poly(pyridine ether)s with tailored properties. researchgate.netresearchgate.netresearchgate.net

Ligand Synthesis for Catalysis: The pyridine and nitrile functionalities can act as coordinating sites for metal ions. Modification of the cyanomethyl group could lead to the synthesis of novel mono- and bidentate ligands. Fluorinated ligands are known to influence the electronic properties and stability of metal complexes, potentially leading to catalysts with enhanced activity and selectivity.

Design and Synthesis of Structurally Diverse Derivatives for Chemical Space Exploration

The scaffold of this compound provides a platform for the generation of diverse molecular architectures for applications in medicinal chemistry and agrochemistry.

Bioactive Compound Synthesis: The pyridine ring is a common motif in many biologically active compounds. The unique substitution pattern of this molecule could be exploited to synthesize novel analogs of existing drugs or to develop new classes of bioactive molecules. For example, it could serve as a starting material for the synthesis of complex pyrido[2,3-d]pyrimidine (B1209978) derivatives, which have shown potent cytotoxicity against cancer cell lines.

Combinatorial Chemistry: The reactivity of both the pyridine ring and the cyanomethyl group allows for the generation of large libraries of compounds through combinatorial approaches. This would enable a rapid exploration of the chemical space around this scaffold to identify molecules with desired biological or material properties.

Emerging Catalytic Applications (e.g., photocatalysis, electrocatalysis)

The electronic properties of the difluoropyridine ring suggest that this compound and its derivatives could play a role in emerging catalytic applications.

Photoredox Catalysis: Pyridine derivatives have been shown to act as ligands, catalysts, or substrates in photoredox reactions. The electron-withdrawing fluorine atoms in this compound can significantly alter its redox potential, potentially enabling its use in novel photocatalytic transformations. For instance, it could be involved in the generation of pyridyl radicals for hydropyridylation of alkenes. researchgate.net

Electrocatalysis: The electrochemical properties of this compound could be harnessed for applications in electrocatalytic processes. For example, pyridine-based systems have been investigated for the electrocatalytic reduction of carbon dioxide. The specific electronic nature of this difluorinated derivative could offer unique advantages in such applications.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(3,5-Difluoropyridin-4-yl)acetonitrile?

Answer:

Synthesis typically involves fluorinated pyridine precursors and nitrile-group introduction. Key strategies include:

- Nucleophilic substitution : Reacting 3,5-difluoro-4-chloropyridine with cyanoethylating agents (e.g., potassium cyanide in DMF) under controlled temperatures (50–80°C) .

- Cross-coupling reactions : Palladium-catalyzed coupling of halogenated pyridines with acetonitrile derivatives, optimized for fluorine stability .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures. Confirm purity via GC-MS (>97% purity) and / NMR analysis .

Basic: Which spectroscopic and analytical techniques are optimal for structural characterization?

Answer:

- NMR Spectroscopy : , , and NMR to confirm substitution patterns and nitrile integration. For example, signals at ~-110 ppm (meta-F) and ~-105 ppm (para-F) indicate fluoropyridine geometry .

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H] at m/z 169.04) and fragmentation patterns .

- X-ray Crystallography : Resolve ambiguous stereochemistry or packing effects. Use SHELX programs for refinement, particularly for twinned crystals or high-resolution datasets .

Advanced: How to design molecular docking studies to predict biological interactions?

Answer:

- Target Selection : Prioritize enzymes/receptors with known pyridine-binding pockets (e.g., kinases, neurotransmitter receptors) based on structural analogs .

- Software Setup : Use AutoDock Vina for docking simulations. Prepare the ligand (optimized geometry via DFT) and receptor (PDB structure, protonation states adjusted) .

- Validation : Cross-check with experimental IC values from fluorinated pyridine derivatives. Analyze binding poses for hydrogen bonding with fluorine atoms and nitrile interactions .

Advanced: How to resolve discrepancies between experimental and computational structural data?

Answer:

- Crystallographic Refinement : Apply SHELXL’s TWIN/BASF commands to address twinning or disorder in X-ray data .

- DFT Optimization : Compare computed (B3LYP/6-311++G(d,p)) and experimental bond lengths/angles. Adjust solvation models (e.g., PCM for acetonitrile) if dipole moments deviate .

- Dynamic NMR : Investigate conformational flexibility at low temperatures if computational models suggest multiple stable conformers .

Advanced: What computational approaches are effective for structure-activity relationship (SAR) studies?

Answer:

- Quantum Chemical Calculations : Perform DFT to map electrostatic potential surfaces, highlighting fluorine’s electron-withdrawing effects and nitrile’s dipole .

- Pharmacophore Modeling : Align with analogs like 2-(3,5-dichlorophenyl)acetonitrile to identify critical hydrophobic/electrostatic features .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories, focusing on fluorine-mediated van der Waals interactions .

Safety and Handling: What protocols are critical for safe laboratory use?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation (GHS Category 4 toxicity) .

- Storage : In airtight containers under nitrogen at 2–8°C to prevent moisture-induced degradation .

- Spill Management : Absorb with vermiculite, neutralize with 10% sodium bicarbonate, and dispose as hazardous waste .

Advanced: How to address conflicting reactivity data in fluoropyridine-acetonitrile systems?

Answer:

- Kinetic Studies : Monitor reaction intermediates via in situ NMR to identify side products (e.g., defluorination under basic conditions) .

- Isotopic Labeling : Use -acetonitrile to trace nitrile participation in unexpected cyclization pathways .

- Controlled Experiments : Vary solvents (DMF vs. THF) and temperatures to isolate competing mechanisms (SNAr vs. radical pathways) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.